molecular formula C4H4ClN3 B1282369 5-Amino-4-chloropyrimidine CAS No. 54660-78-5

5-Amino-4-chloropyrimidine

Cat. No.: B1282369
CAS No.: 54660-78-5
M. Wt: 129.55 g/mol
InChI Key: LHGMCUVJFRBVBH-UHFFFAOYSA-N
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Description

5-Amino-4-chloropyrimidine is an aromatic heterocyclic compound with the molecular formula C4H4ClN3. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its various applications in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4-chloropyrimidine can be synthesized through several methods. One common method involves the nucleophilic substitution of 4-chloropyrimidine with ammonia or an amine. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a solvent like ethanol or water.

Another method involves the cyclization of appropriate precursors. For example, the reaction of 2,4-dichloropyrimidine with ammonia can yield this compound. This reaction is usually carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate additional purification steps, such as recrystallization or chromatography, to achieve high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines or hydrazines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, such as pyrazolo[3,4-d]pyrimidines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in solvents such as ethanol or water.

    Oxidation: Reagents like hydrogen peroxide or nitric acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Cyclization: Catalysts like zinc chloride or copper catalysts.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amines or hydrazines.

    Cyclization Products: Fused ring systems like pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

Medicinal Chemistry

5-Amino-4-chloropyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that enhance biological activity against a range of diseases.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as antimicrobial agents. For instance, compounds derived from this scaffold have shown effectiveness against multidrug-resistant Gram-positive bacteria, which are increasingly problematic in clinical settings .

Case Study: Antibacterial Activity

  • A derivative of this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25–1 μg/mL against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) strains .

Antiviral Properties

The antiviral potential of pyrimidine derivatives has also been explored. In vitro studies have tested these compounds against viruses such as Herpes Simplex Virus and Influenza A. While some derivatives showed low activity against influenza, they exhibited promising selectivity and potency against other viral strains .

Cancer Research

Pyrimidine derivatives are being investigated for their anticancer properties. The structure of this compound allows for modifications that can enhance its efficacy against various cancer cell lines.

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has potential applications in treating neurological disorders and chronic pain management due to its ability to interact with central nervous system pathways .

Mechanism of Action

The mechanism of action of 5-amino-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: Similar structure but with the amino group at position 2.

    4-Amino-5-chloropyrimidine: Similar structure but with the amino and chlorine groups swapped.

    5-Amino-2-chloropyrimidine: Similar structure but with the chlorine group at position 2.

Uniqueness

5-Amino-4-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific functional groups allow for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research and industry.

Biological Activity

5-Amino-4-chloropyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

This compound is characterized by the presence of an amino group and a chlorine atom at the 4-position of the pyrimidine ring. This unique substitution pattern enhances its reactivity and allows it to serve as a precursor for synthesizing various biologically active compounds, including enzyme inhibitors and receptor antagonists.

PropertyValue
Molecular FormulaC₄H₄ClN₃
Molecular Weight131.55 g/mol
Melting Point107-110 °C
SolubilitySoluble in water and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic reactions. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that certain derivatives of this compound significantly suppress COX-2 activity, with IC50 values reported as low as 0.04 μmol, indicating strong anti-inflammatory potential . These findings suggest that modifications to the pyrimidine structure can enhance its efficacy against inflammatory conditions.

Antiviral Properties

The antiviral activity of this compound has also been explored. In vitro tests against herpes simplex virus type 1 (HSV-1) and influenza A virus demonstrated varying degrees of effectiveness, with some derivatives showing promising results in inhibiting viral replication .

Case Studies

  • Synthesis and Evaluation of Anti-inflammatory Derivatives : A series of pyrimidine derivatives were synthesized from this compound and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. Results indicated that these derivatives exhibited comparable efficacy to indomethacin, a widely used anti-inflammatory drug .
  • Antimicrobial Testing : Another study focused on the synthesis of novel derivatives from this compound, which were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that several compounds had MIC values lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-4-chloropyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination and amination of pyrimidine precursors. A common approach is the reduction of nitro intermediates using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid at 273 K, followed by alkaline extraction and recrystallization (e.g., acetonitrile yields ~90% purity) . Key variables include reaction temperature (optimized at 273 K to prevent side reactions) and stoichiometric ratios of reducing agents. Variations in solvent polarity and pH during extraction can further refine purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography resolves planar pyrimidine rings (RMS deviation <0.1 Å) and hydrogen-bonding networks (e.g., N–H···N interactions) .
  • NMR spectroscopy identifies substituent positions: 1^1H NMR detects amino protons (~δ 5.5–6.5 ppm), while 13^{13}C NMR distinguishes carbons adjacent to chlorine (δ ~160 ppm) .
  • Mass spectrometry confirms molecular weight (C₄H₄ClN₃; m/z 129.55) and fragmentation patterns .

Q. What are the primary research applications of this compound in drug discovery?

  • Methodological Answer : It serves as a scaffold for nucleoside analogs and kinase inhibitors. For example, functionalization at the 4-chloro position enables Suzuki couplings to introduce aryl/heteroaryl groups. Researchers use it to synthesize intermediates for antiviral or anticancer agents, leveraging its hydrogen-bonding capacity to target enzyme active sites .

Advanced Research Questions

Q. How can researchers optimize the hydrogen-bonding network of this compound derivatives for enhanced target binding?

  • Methodological Answer :

  • Crystal engineering : Co-crystallize with complementary hydrogen-bond acceptors (e.g., carboxylic acids) to stabilize supramolecular dimers or chains .
  • Substituent tuning : Replace chlorine with bromine or methoxy groups to alter bond angles (e.g., Br increases van der Waals interactions) .
  • Computational modeling : Use DFT calculations to predict interaction energies with biological targets (e.g., ATP-binding pockets) .

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyrimidines?

  • Methodological Answer :

  • Cross-validation : Combine 1^1H-15^{15}N HMBC NMR to confirm amino-chloro proximity and IR spectroscopy to validate N–H stretches (~3400 cm⁻¹) .
  • Isotopic labeling : Synthesize 13^{13}C/15^{15}N-labeled analogs to eliminate signal overlap in crowded spectral regions .
  • Comparative crystallography : Compare bond lengths (e.g., C–Cl ≈1.73 Å) with structurally similar compounds like 5-bromo-2-chloropyrimidin-4-amine to identify anomalies .

Q. How can reaction pathways be modified to address low regioselectivity in pyrimidine functionalization?

  • Methodological Answer :

  • Directed metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions before electrophilic quenching .
  • Protecting groups : Temporarily block the amino group with Boc or Fmoc to direct chlorination to the 4-position .
  • Microwave-assisted synthesis : Enhance reaction kinetics and selectivity by controlling microwave power (e.g., 150 W, 100°C) to favor mono-substitution .

Q. Key Considerations for Experimental Design

  • Safety : Handle chlorinated pyrimidines in fume hoods with chemical-resistant gloves (e.g., nitrile) due to potential respiratory and dermal toxicity .
  • Data Reproducibility : Document solvent polarity and recrystallization steps meticulously, as minor changes (e.g., acetonitrile vs. ethyl acetate) significantly impact crystal quality .

Properties

IUPAC Name

4-chloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGMCUVJFRBVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539706
Record name 4-Chloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54660-78-5
Record name 4-Chloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-chloropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Amino-4-chloropyrimidine
5-Amino-4-chloropyrimidine
5-Amino-4-chloropyrimidine
5-Amino-4-chloropyrimidine
5-Amino-4-chloropyrimidine

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